molecular formula C14H19ClN2O B1401193 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone CAS No. 1316225-00-9

1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone

Cat. No.: B1401193
CAS No.: 1316225-00-9
M. Wt: 266.76 g/mol
InChI Key: VKSQMHRSCDXEJX-UHFFFAOYSA-N
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Description

1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone is a chemical compound of significant interest in specialized organic synthesis and pharmaceutical research. While specific biological data for this exact molecule is not currently available in public sources, its structure, featuring a chloropyridinyl moiety linked to an azepane ring, suggests its potential utility as a versatile synthetic intermediate or a scaffold in medicinal chemistry . The 6-chloropyridin-3-ylmethyl group is a recognized structural component in various biologically active molecules, indicating that this compound could be a key precursor in the development of novel compounds, potentially including kinase inhibitors or other therapeutically relevant agents . This compound is presented as a high-purity solid for research applications. Researchers may explore its use in building more complex molecular architectures, particularly those targeting specific enzyme systems. Its value lies in its unique hybrid structure that combines a nitrogen-containing heterocycle (azepane) with a chlorinated pyridine ring, offering multiple vectors for chemical modification. As with all such reagents, this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-[4-[(6-chloropyridin-3-yl)methyl]azepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11(18)17-7-2-3-12(6-8-17)9-13-4-5-14(15)16-10-13/h4-5,10,12H,2-3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSQMHRSCDXEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediates and Reagents

  • 6-Chloropyridin-3-ylmethylamine : This intermediate is crucial for forming the azepane ring. It can be synthesized through the reduction of a nitro compound or by other methods involving the chloropyridine ring.

  • Azepane Ring Formation : The azepane ring can be formed through cyclization reactions involving appropriate precursors. This step often requires careful control of reaction conditions to achieve the desired ring size and substitution pattern.

  • Ethanone Moiety Introduction : The introduction of the ethanone group typically involves acylation reactions, where an acyl chloride or anhydride reacts with the azepane nitrogen.

Reaction Conditions

  • Temperature and Solvents : Reaction temperatures and solvents play a critical role in determining the yield and purity of the final product. Common solvents include dichloromethane, acetonitrile, and toluene.

  • Catalysts and Reagents : Catalysts such as piperidine or triethylamine can facilitate reactions by enhancing nucleophilicity or reducing steric hindrance.

Data and Research Findings

While specific data for This compound is limited, related compounds provide insights into potential yields and conditions:

Compound Reaction Conditions Yield
Related Pyridine Derivatives Piperidine, 40°C, 16 hours High yields reported for similar reactions
Azepane Derivatives Various solvents and temperatures Yields vary based on specific conditions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting it to a more reactive amine derivative.

    Substitution: The chloropyridine ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific biological targets. Research has indicated that derivatives of this compound may exhibit significant activity against various diseases, including cancer and autoimmune disorders.

Biological Studies

Studies have explored the interactions of 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone with different biological targets. For instance, its potential as a Bruton’s tyrosine kinase (Btk) inhibitor has been investigated, which could have implications for treating autoimmune diseases and certain cancers. The inhibition of Btk plays a crucial role in modulating immune responses and has been linked to the progression of various malignancies.

Chemical Biology

In chemical biology, this compound is utilized to probe biological pathways and mechanisms. By studying its interactions at the molecular level, researchers can gain insights into cellular processes and potentially identify new therapeutic targets.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Btk Inhibition

A study demonstrated that derivatives of this compound showed promising results in inhibiting Btk activity in vitro. The research indicated that modifications to the azepane ring significantly affected the potency of these compounds, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound and its derivatives. The results indicated that certain analogs exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can engage in hydrogen bonding and π-π interactions, while the azepane ring provides structural flexibility. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Halogen Variations

Compounds sharing the azepane-ethanone core but differing in halogen type and position on the pyridine ring exhibit distinct physicochemical and electronic properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Differences
Target Compound C₁₄H₁₉ClN₂O 266.77 6-Cl on pyridin-3-yl Reference compound
1-[4-(2-Chloro-pyridin-4-ylmethyl)-azepan-1-yl]-ethanone C₁₄H₁₉ClN₂O 266.77 2-Cl on pyridin-4-yl Altered dipole due to chlorine position
1-[4-(5-Bromo-pyridin-3-ylmethyl)-azepan-1-yl]-ethanone C₁₄H₁₉BrN₂O 311.23 5-Br on pyridin-3-yl Increased lipophilicity (Br > Cl)
1-(5,6-Dichloropyridin-3-yl)ethanone C₇H₅Cl₂NO 190.03 5,6-diCl on pyridin-3-yl Higher logP due to additional chlorine

Key Findings :

  • Halogen position: Chlorine at position 6 (target) vs.
  • Halogen type : Bromine in the 5-position increases molecular weight and lipophilicity (logP) compared to chlorine .
  • Multi-halogenation : The dichloro analog () exhibits higher hydrophobicity, which may enhance membrane permeability but reduce solubility .

Ring Size Variations: Azepane vs. Piperidine

Replacing the azepane (7-membered) ring with piperidine (6-membered) significantly impacts molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Differences
Target Compound C₁₄H₁₉ClN₂O 266.77 Azepane Larger ring, higher conformational flexibility
1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone C₁₃H₁₇ClN₂O 252.75 Piperidine Smaller ring, reduced steric hindrance

Key Findings :

  • Steric effects : Piperidine’s smaller ring may enhance solubility but limit interactions with deep binding pockets .

Functional Group Modifications

Trifluoroethanone vs. Ethanone

The substitution of ethanone with trifluoroethanone introduces electron-withdrawing effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group
Target Compound C₁₄H₁₉ClN₂O 266.77 Ethanone
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone C₇H₃ClF₃NO 201.56 Trifluoroethanone

Key Findings :

  • Metabolic stability : Fluorine atoms may reduce metabolic degradation, improving half-life .
Sulfonyl and Nitro Substituents

Compounds with sulfonyl (e.g., ) or nitro groups () highlight the impact of electron-withdrawing substituents:

  • Sulfonyl groups : Enhance solubility via polar interactions but may reduce blood-brain barrier penetration .
  • Nitro groups : Increase reactivity but raise toxicity concerns .

Biological Activity

1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H17ClN2OC_{13}H_{17}ClN_2O, with a molecular weight of 250.74 g/mol. The compound features a chloropyridine moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H17ClN2OC_{13}H_{17}ClN_2O
Molecular Weight250.74 g/mol
CAS Number1316217-83-0
Hazard ClassificationIrritant

Biological Activity

Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving glutamate and acetylcholine receptors, which are critical in cognitive functions and neuroprotection.

Pharmacological Studies
Recent studies have indicated that derivatives of chloropyridine compounds exhibit significant activity against certain neurological disorders. For instance, compounds similar to this compound have shown potential in the treatment of cognitive dysfunctions by modulating metabotropic glutamate receptors (mGluRs), particularly mGluR5 .

Case Studies

  • Cognitive Enhancement
    A study conducted on a series of chloropyridine derivatives demonstrated their efficacy in enhancing cognitive function in animal models. The results indicated that these compounds could improve memory retention and learning capabilities by acting on glutamatergic pathways .
  • Neuroprotective Effects
    Another research project focused on the neuroprotective properties of azepane derivatives, including the compound . The findings suggested that these compounds could mitigate neuronal damage induced by oxidative stress, thereby offering potential therapeutic avenues for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Azepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Chlorination : Introduction of the chloropyridine moiety via halogenation methods.
  • Final Coupling Reaction : Coupling the azepane derivative with a suitable ethanone component.

Comparative Analysis with Similar Compounds

To understand its unique biological profile, it is beneficial to compare it with structurally similar compounds:

CompoundActivity TypeNotes
1-(6-Chloropyridin-3-yl)ethanoneAntimicrobialExhibits significant antibacterial properties .
4-(6-Chloropyridin-3-yl)-2-methylpyrimidineNeuroprotectiveDemonstrated efficacy in cognitive enhancement.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 6-chloropyridine-3-carbaldehyde with azepane derivatives under basic conditions forms the azepane-methylpyridine intermediate. Subsequent acylation using acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) introduces the ethanone group. Reaction optimization should consider temperature (50–60°C for reflux) and solvent polarity (e.g., acetone or DMF) to improve yields .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
  • X-ray diffraction : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and dihedral angles, critical for validating the azepane-pyridyl linkage and acetyl group orientation .
  • Spectroscopy : IR confirms the carbonyl stretch (~1675 cm⁻¹), while LC-MS (e.g., m/z 318 [M-H]⁻) and ¹H/¹³C NMR resolve aromatic protons and methyl groups .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on GHS classifications for analogous azepane derivatives:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks (Category 4 acute toxicity).
  • Waste disposal : Segregate organic waste and consult certified disposal services .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural analysis?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers) or crystal packing. Strategies include:
  • Temperature-dependent NMR : Identify conformational flexibility in solution.
  • High-resolution crystallography : Use SHELXL refinement to resolve disorder in the azepane ring or acetyl group. Cross-validate with DFT-calculated spectra .

Q. What challenges arise in crystallizing azepane-containing compounds, and how are they addressed?

  • Methodological Answer : Azepane’s flexibility often leads to poor crystal quality. Mitigation strategies:
  • Solvent selection : Use low-polarity solvents (e.g., hexane/ethyl acetate) to slow crystallization.
  • Hydrogen-bond donors/acceptors : Introduce substituents (e.g., hydroxyl groups) to stabilize lattice interactions.
  • Temperature gradients : Gradual cooling from reflux promotes ordered crystal growth .

Q. How do steric and electronic effects influence the reactivity of the 6-chloropyridinyl moiety in further derivatization?

  • Methodological Answer :
  • Steric effects : The chlorine atom at position 6 and methyl group on azepane hinder electrophilic substitution at pyridinyl positions 2 and 4.
  • Electronic effects : The electron-withdrawing chlorine activates position 5 for nucleophilic aromatic substitution (e.g., Suzuki coupling). Computational modeling (e.g., DFT) predicts regioselectivity, validated by LC-MS monitoring of reaction intermediates .

Q. What strategies optimize yield in multi-step syntheses involving azepane and pyridinyl groups?

  • Methodological Answer :
  • Protecting groups : Temporarily shield the azepane nitrogen with Boc groups to prevent side reactions during acylation.
  • Catalytic systems : Use Cu(I)/Cs₂CO₃ for Ullmann-type couplings to form C–N bonds between pyridinyl and azepane moieties.
  • Workup efficiency : Employ liquid-liquid extraction (e.g., DCM/water) and silica gel chromatography for purification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone
Reactant of Route 2
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1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone

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